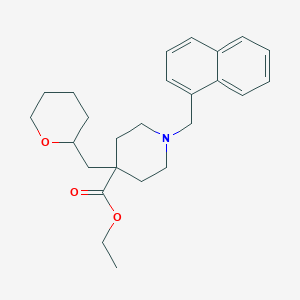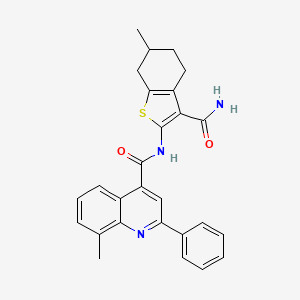![molecular formula C20H27Cl2NO2 B5998526 N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide](/img/structure/B5998526.png)
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpentene chain, and a hydroxycyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide typically involves multiple steps. One common method includes the aldol condensation reaction between 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone and an aryl aldehyde . The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the dichlorophenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of resistant fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit the growth of fungi by interfering with the synthesis of essential cellular components, such as ergosterol, a key component of fungal cell membranes. The compound’s dichlorophenyl group is believed to play a crucial role in binding to the target enzymes, thereby inhibiting their activity and leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and applications.
Uniqueness
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide is unique due to its combination of a dichlorophenyl group with a hydroxycyclohexane carboxamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2NO2/c1-19(2,3)17(10-8-14-7-9-15(21)13-16(14)22)23-18(24)20(25)11-5-4-6-12-20/h7-10,13,17,25H,4-6,11-12H2,1-3H3,(H,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZKMTSHASDRIK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5998455.png)
![2-(5-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-CYCLOPENTYLACETAMIDE](/img/structure/B5998457.png)
![N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide](/img/structure/B5998466.png)

![1-(2,5-difluorophenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5998488.png)
![2,3,3,3-tetrafluoro-N~1~-[3-(4-fluorophenoxy)-5-nitrophenyl]-2-methoxypropanamide](/img/structure/B5998493.png)
![2-[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B5998501.png)
![1-{3-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B5998509.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-methoxyethyl)acetamide](/img/structure/B5998517.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5998531.png)

![8-chloro-2-(4-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5998549.png)

![3-allyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5998558.png)
